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Compound of Interest

Compound Name: Potassium oxirane-2-carboxylate

Cat. No.: B1632331

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of enantiomeric
purity is paramount. The biological activity of a molecule is intrinsically tied to its three-
dimensional structure, making the precise installation of stereocenters a critical challenge.
Among the arsenal of chiral building blocks available to the modern chemist, chiral epoxides
stand out for their unique combination of stability and reactivity. The inherent ring strain of the
three-membered oxirane ring provides a potent driving force for highly specific chemical
transformations.[1]

This guide focuses on a particularly valuable synthon: (R)-oxirane-2-carboxylate potassium salt
(also known as Potassium (R)-Glycidate). This molecule offers a compact, functionalized, and
stereochemically defined platform for constructing complex molecular architectures. As a salt, it
provides handling and solubility advantages over its parent acid, while the carboxylate and
epoxide moieties offer orthogonal handles for synthetic manipulation. We will explore its
fundamental properties, synthesis, reactivity, and application, providing the field-proven insights
necessary for its successful implementation in research and development.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of
its effective use. (R)-oxirane-2-carboxylate potassium salt is typically supplied as a solid,
requiring specific storage conditions to maintain its integrity.[2]

Data Summary
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All quantitative data for (R)-oxirane-2-carboxylate potassium salt is summarized in the table
below for rapid reference.

Property Value Source(s)

potassium;(2R)-oxirane-2-

IUPAC Name [3]
carboxylate

Synonyms Potassium (R)-Glycidate [3]

CAS Number 82044-23-3 [3]

Molecular Formula C3H3KOs [3]

Molecular Weight 126.15 g/mol [3][4]

Physical Form Solid [2]

] ] Not available in public

Melting Point ] N/A

literature

. i Not available in public
Specific Rotation ([a]D) ] N/A
literature

Inert atmosphere, store in
Storage Temperature [2]
freezer, under -20°C

Note on Physical Properties: While specific values for melting point and optical rotation are not
consistently reported in publicly accessible literature, these are critical quality control
parameters. The specific rotation is the definitive measure of enantiomeric purity and should be
determined experimentally upon receipt or synthesis of the material.

Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis is essential for verifying the structure and purity of the title compound.
While a publicly archived spectrum is not available, we can predict the expected Nuclear
Magnetic Resonance (NMR) signals based on the molecule's distinct structure.

Predicted *H NMR Spectrum (in D20): The proton NMR spectrum is expected to show three
distinct signals corresponding to the three protons on the oxirane ring. These protons form an
AMX spin system.
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Proton Predicted o o ] .
. Multiplicity Integration Rationale
Assignment (ppm)
This proton is
coupled to the
_ Doublet of
H-C2 (methine) ~3.5-3.7 1H two
doublets (dd) ) )
diastereotopic
protons on C3.
One of the two
H-C3 _
) Doublet of non-equivalent
(methylene, cis ~3.0-3.2 1H
doublets (dd) methylene
to C2-CO0O")
protons.
The second non-
H-C3 _
Doublet of equivalent
(methylene, trans ~2.8-3.0
doublets (dd) methylene
to C2-COO")
proton.

Predicted 13C NMR Spectrum (in D20): The carbon NMR spectrum will be simpler, showing
three distinct carbon signals.

Carbon Assignment Predicted & (ppm) Rationale

Typical chemical shift for a

C=0 (carboxylate) ~175 - 180
carboxylate carbon.
) Epoxide carbon bearing the
C2 (methine) ~50-55
carboxylate group.
C3 (methylene) ~45 - 50 The second epoxide carbon.

Synthesis and Quality Control

The industrial production of enantiomerically pure compounds like (R)-oxirane-2-carboxylate
relies on robust and scalable asymmetric synthesis strategies. The two dominant approaches
are the kinetic resolution of a racemic mixture and the direct asymmetric epoxidation of an
achiral precursor.[5]
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Synthetic Strategy Overview

Asymmetric Epoxidation: This is an elegant approach where an achiral olefin, such as an
acrylate derivative, is directly converted to the chiral epoxide using a chiral catalyst.[5] This
method builds the desired stereocenter in a single step.

Kinetic Resolution: This strategy begins with a racemic mixture of the epoxide (or a
precursor). An enzyme (e.g., a lipase) or a chiral chemical reagent is used to selectively
react with one enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its
separation.[5]

Representative Protocol: Synthesis via Halohydrin
Intermediate and Saponification

This protocol describes a classic and reliable method for preparing the title compound,

proceeding via a bromohydrin intermediate derived from commercially available acrylic acid.

This method is illustrative of the fundamental chemical principles involved.

Step 1: Bromohydrin Formation

Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve
acrylic acid (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF).

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, ensuring the
temperature remains below 10°C.

Reaction: Stir the mixture at 0-5°C for 2-4 hours, then allow it to warm to room temperature
and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting
material is consumed.

Workup: Extract the agueous mixture with ethyl acetate. Wash the combined organic layers
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to
yield the racemic bromohydrin.

Step 2: Epoxidation via Ring Closure
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e Setup: Dissolve the crude racemic bromohydrin from Step 1 in a suitable solvent like THF or
methanol and cool to 0°C.[6]

» Base Addition: Slowly add a solution of potassium hydroxide (KOH) (1.1 eq) in water or
methanol. The hydroxide acts as a base to deprotonate the carboxylic acid and the alcohol,
promoting an intramolecular SN2 reaction where the resulting alkoxide displaces the
bromide to form the epoxide ring.[6]

o Reaction & Isolation: Stir the reaction at room temperature for 2-3 hours. The product,
potassium (rac)-oxirane-2-carboxylate, will often precipitate from the solution or can be
isolated after solvent removal.

Step 3: (Optional) Enantiomeric Resolution This step would be performed on the parent acid if
an asymmetric route was not used. The racemic glycidic acid can be resolved using a chiral
amine base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then
separated by fractional crystallization. The desired diastereomer is then treated with a base to
liberate the enantiomerically pure acid, which is subsequently converted to the potassium salt.

Quality Control Workflow

Ensuring the chemical purity and enantiomeric excess (e.e.) is critical.

Click to download full resolution via product page

Caption: Quality control workflow for (R)-oxirane-2-carboxylate potassium salt.

Chemical Reactivity & Mechanistic Considerations

The synthetic utility of (R)-oxirane-2-carboxylate potassium salt is dominated by the
nucleophilic ring-opening of the strained epoxide. This reaction is highly reliable and proceeds
with predictable regioselectivity and stereoselectivity, making it a cornerstone of asymmetric
synthesis.

The SN2 Ring-Opening Reaction
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Under neutral or basic conditions, the reaction proceeds via a classic Sn2 mechanism. A
nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously breaking the
carbon-oxygen bond.

o Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon
(C3). This is a hallmark of the SN2 pathway on epoxides.[1][7]

o Stereoselectivity: The attack occurs from the backside relative to the C-O bond, resulting in
an inversion of configuration at the center being attacked. This leads to an anti-
dihydroxylation product pattern.[1]

The diagram below illustrates this key transformation. The incoming nucleophile (Nu~) attacks
C3, leading to a single, predictable stereoisomer.

/I Reactants reactant [label=<

im qQUr.C:a

(R)-oxirane-2-carboxylate

|; // Placeholder for actual chemical structure image

nucleophile [label="Nu="];
/l Transition State ts [label="Transition State", shape=box, style=dashed, color="#5F6368"];

/I Product product [label=<

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.chemistrysteps.com/ring-opening-reactions-of-epoxides/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening
https://www.chemistrysteps.com/ring-opening-reactions-of-epoxides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

L. Ring-Opened Product I; // Placeholder for actual chemical structure image

/I Arrows and Labels {rank=same; reactant; nucleophile} reactant -> ts [label="Sn2 Attack at
C3\n(less hindered)"]; nucleophile -> ts [style=invis]; // for positioning ts -> product
[label="Inversion of Stereochemistry at C3"];

/I Invisible nodes for alignment subgraph { rank=same; reactant; node [style=invis]; p1; ts; p2;
product; } reactant -> p1 -> ts -> p2 -> product [style=invis]; }

Caption: Regio- and stereoselective ring-opening of the epoxide.

Applications in Asymmetric Synthesis

The primary application of (R)-oxirane-2-carboxylate potassium salt is as a chiral building block
for introducing a specific three-carbon unit with defined stereochemistry into a target molecule.
[8] Its bifunctional nature (epoxide and carboxylate) allows for diverse synthetic strategies.

Role as a Chiral Synthon

This reagent is a precursor to chiral B-hydroxy-a-amino acids, diols, and other highly
functionalized intermediates crucial for drug development. For instance, ring-opening with an
azide nucleophile, followed by reduction of the azide and manipulation of the carboxylate, can
lead to valuable chiral amino alcohols.

The following workflow demonstrates a hypothetical but chemically sound application where
the title compound is used to construct a key intermediate.
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Caption: Synthetic workflow incorporating the title compound.
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Safety, Handling, and Storage

Proper handling of (R)-oxirane-2-carboxylate potassium salt is essential for laboratory safety
and for preserving the material's quality.

GHS Hazard Information

The compound is classified with the following hazards:

H302: Harmful if swallowed[4]

H315: Causes skin irritation[4]

H319: Causes serious eye irritation[4]

H335: May cause respiratory irritation[4]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

e Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is
mandatory.

o Respiratory Protection: For operations that may generate dust, a NIOSH-approved
particulate respirator should be used.

e Hygiene: Avoid all personal contact, including inhalation. Wash hands thoroughly after
handling.

Storage Recommendations

o Temperature: Store in a freezer at temperatures below -20°C to minimize degradation.[2]
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o Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction
with atmospheric moisture and carbon dioxide.[2]

o Container: Keep the container tightly sealed and in a dry, well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

2. Potassium (R)-oxirane-2-carboxylate | 82044-23-3 [sigmaaldrich.com]

3. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 4. Potassium oxirane-2-carboxylate | C3H3KO3 | CID 23708733 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5. nbinno.com [nbinno.com]

e 6. Thieme E-Books & E-Journals [thieme-connect.de]

e 7. chem.libretexts.org [chem.libretexts.org]

e 8. 82044-23-3|Potassium (R)-oxirane-2-carboxylate|BLD Pharm [bldpharm.com]

« To cite this document: BenchChem. [Foreword: The Strategic Value of Chiral Epoxides in
Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632331#r-oxirane-2-carboxylate-potassium-salt-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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